(1S,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL
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Overview
Description
(1S,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL is a chiral compound with significant applications in various fields of chemistry and biology. This compound features a unique structure with an amino group and a hydroxyl group attached to a propan-2-ol backbone, along with a tert-butyl-substituted phenyl ring. Its stereochemistry is defined by the (1S,2R) configuration, which plays a crucial role in its reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzaldehyde and a chiral amine.
Key Reactions: The key steps include the formation of an imine intermediate, followed by reduction to yield the desired amino alcohol. Common reagents used in these steps include sodium borohydride (NaBH4) for reduction and various catalysts to ensure stereoselectivity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure (1S,2R) isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels, ensuring consistent quality and yield.
Flow Chemistry: Utilizing flow microreactor systems to enhance efficiency and sustainability.
Optimization: Continuous optimization of reaction conditions and purification methods to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Acyl chlorides, anhydrides.
Major Products
The major products formed from these reactions include:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Various reduced derivatives.
Substitution: Amides, esters, and other substituted products.
Scientific Research Applications
(1S,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (1S,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors, depending on its application.
Pathways: Modulation of biochemical pathways, potentially influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL: The enantiomer with different stereochemistry.
1-Amino-1-[4-(tert-butyl)phenyl]ethanol: Lacks the propan-2-ol backbone.
1-Amino-1-[4-(tert-butyl)phenyl]propan-1-OL: Different position of the hydroxyl group.
Uniqueness
(1S,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL is unique due to its specific stereochemistry, which influences its reactivity and interactions in various applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(4-tert-butylphenyl)propan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-9(15)12(14)10-5-7-11(8-6-10)13(2,3)4/h5-9,12,15H,14H2,1-4H3/t9-,12-/m1/s1 |
InChI Key |
CNPLPEJYKJAOLH-BXKDBHETSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=C(C=C1)C(C)(C)C)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)C(C)(C)C)N)O |
Origin of Product |
United States |
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